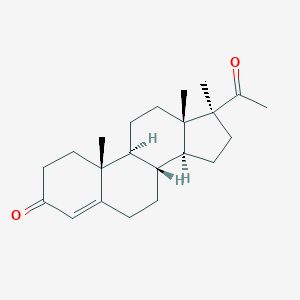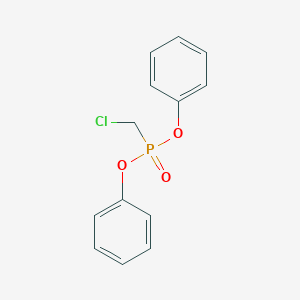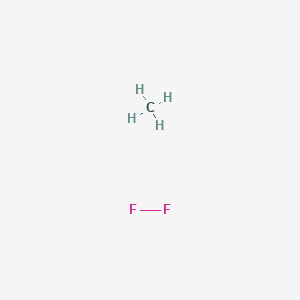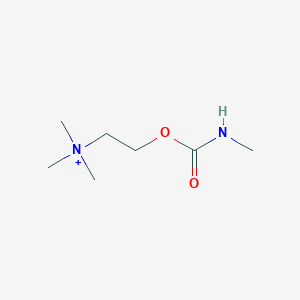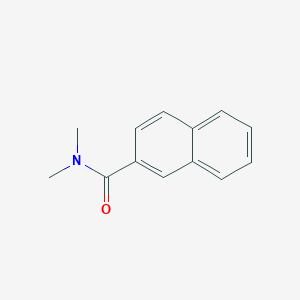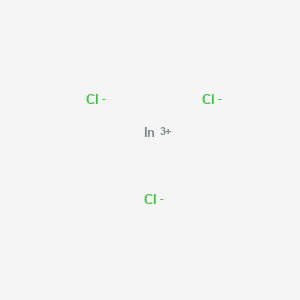
Indium(3+);trichloride
Descripción general
Descripción
Indium(3+);trichloride, also known as Indium Trichloride, is a white, odorless, and highly deliquescent crystal . It is used as a starting chemical for the synthesis of other inorganic and organic indium compounds . It is also the most available soluble derivative of indium .
Synthesis Analysis
Indium reacts quickly with chlorine to give the trichloride . A synthesis has been reported using an electrochemical cell in a mixed methanol - benzene solution . Indium trichloride has been used as a catalyst in the synthesis of different organic compounds . It coordinates with C−C and/or C-heteroatom multiple bonds and thereby makes them very prone to nucleophilic attack to form a new bond .Molecular Structure Analysis
Indium(3+);trichloride has a molecular formula of Cl3In . It is also referred to as Indium (III) Chloride since the indium atom is in the +3 oxidation state .Chemical Reactions Analysis
Indium(3+);trichloride is a Lewis acid and forms complexes with donor ligands . It has been used as a catalyst in multicomponent C−C and C−N bond forming reactions, activation of C−C multiple bonds, carbocation formation, Aza-Diels-Alder reaction, dehydrative reaction, coupling reactions, 1,3-dipolar cycloaddition reactions and, in general, any InCl3 catalyzed organic reaction that generates a new C−C and C-heteroatom bond .Physical And Chemical Properties Analysis
Indium(3+);trichloride is a white, flaky solid . It is highly soluble and deliquescent . It has a molar mass of 221.18 g/mol .Aplicaciones Científicas De Investigación
Medical and Biological Applications
Indium(III) complexes, which include Indium trichloride, are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .
Antimicrobial Activities
Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .
Catalyst in Organic Reactions
Indium trichloride can be used as a catalyst in various organic reactions, including C-C bond formation, aldol reactions, and reductions . It is also used as a catalyst in the Michael addition of silylenol and indoles .
Fabrication of Photoanode for Dye Sensitized Solar Cells
Indium trichloride can be used in the fabrication of a photoanode for dye-sensitized solar cells .
Additive in Alkaline-Manganese Batteries
Indium trichloride is used as an additive in alkaline-manganese batteries to deter gassing .
Precursor for Organometallic Manufacture
Indium trichloride is used as a precursor for organometallic manufacture, specifically for trimethyl indium used in MOCVD (Metal-Organic Chemical Vapor Deposition) processes .
Pharmaceutical Applications
Indium trichloride has various pharmaceutical applications .
Plating and Precursor for Quantum Dots
Indium trichloride is used in plating and as a precursor for quantum dots .
Mecanismo De Acción
Target of Action
Indium trichloride, also known as Indium(3+);trichloride, is primarily used as a Lewis acid catalyst in various organic transformations . It is also used as a precursor for the synthesis of other inorganic and organic indium compounds . In the medical field, it is used as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Mode of Action
Indium trichloride acts as a Lewis acid , forming complexes with donor ligands . This property allows it to participate in various organic transformations, including C-C bond formation, aldol reactions, and reductions . In the field of medicine, Indium trichloride is used as a radioactive tracer, emitting Auger electrons, which makes it suitable for in vivo diagnostic imaging procedures .
Biochemical Pathways
The biochemical pathways affected by Indium trichloride are largely dependent on its application. For instance, in organic synthesis, it can influence the reaction kinetics and the formation of new compounds . In medical applications, it can affect the distribution and localization of radiolabeled antibodies, thereby influencing the imaging results .
Pharmacokinetics
Its solubility and deliquescence suggest that it could be readily absorbed and distributed in the body . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of Indium trichloride’s action depends on its application. In organic synthesis, it can facilitate the formation of new compounds . In medical applications, it can enhance the visibility of certain structures or abnormalities in diagnostic imaging . It is also used in the fabrication of thin films for solar cells .
Action Environment
The action of Indium trichloride can be influenced by various environmental factors. For instance, its reactivity and efficacy as a catalyst can be affected by the presence of other substances, the pH, and the temperature . In medical applications, factors such as the patient’s health status and the specific imaging technique used can influence its effectiveness .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
indium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCMQHVBLHHWTO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium trichloride | |
CAS RN |
10025-82-8, 12672-70-7, 13465-10-6 | |
| Record name | Indium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride (InCl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




